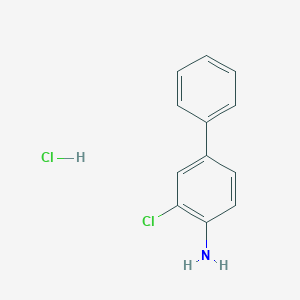

2-chloro-4-phenylaniline hydrochloride

Descripción general

Descripción

3-Chloro-1,1’-biphenyl-4-amine hydrochloride is a chemical compound with the molecular formula C12H11Cl2N. It is commonly used in various research applications due to its unique chemical properties. This compound is known for its stability and reactivity, making it a valuable tool in synthetic chemistry and other scientific fields .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-1,1’-biphenyl-4-amine hydrochloride typically involves the reaction of 3-chloro-1,1’-biphenyl-4-amine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the purity and yield of the final product. The process may involve the use of solvents such as tetrahydrofuran (THF) and catalysts like palladium complexes .

Industrial Production Methods

In industrial settings, the production of 3-Chloro-1,1’-biphenyl-4-amine hydrochloride is scaled up using similar synthetic routes. The reaction conditions are optimized to maximize yield and minimize impurities. The use of continuous flow reactors and advanced purification techniques ensures the consistent quality of the compound .

Análisis De Reacciones Químicas

Diazotization and Azo Coupling

The protonated aniline group undergoes diazotization in acidic media (HCl/NaNO₂ at 0–5°C) to form a diazonium salt intermediate. This intermediate participates in coupling reactions with electron-rich aromatics like phenols or amines, forming azo dyes. For example:

Key Conditions

-

Temperature: 0–5°C (prevents diazonium salt decomposition)

-

Coupling partners: Electron-rich aromatics (e.g., β-naphthol, N,N-dimethylaniline)

Ullmann-Type Coupling Reactions

The compound participates in copper-catalyzed cross-couplings with aryl halides to synthesize biphenylamine derivatives. As demonstrated in analogous systems (Source ), reactions proceed via:

Experimental Data

| Catalyst | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|

| CuCO₃ | 210 | 85 | |

| Cu(OAc)₂ | 200 | 78 |

The formanilide derivatives in Source show enhanced reactivity compared to acetanilides, suggesting that the hydrochloride form of 2-chloro-4-phenylaniline could similarly facilitate faster coupling under anhydrous conditions.

Nucleophilic Aromatic Substitution

The chlorine substituent at the 2-position is susceptible to substitution by nucleophiles (e.g., OH⁻, NH₃) under high-temperature or catalytic conditions. The phenyl group at position 4 and the protonated NH₃⁺ group modulate ring activation:

Factors Influencing Reactivity

-

Electron-withdrawing NH₃⁺ group enhances ring activation for substitution.

-

Steric hindrance from the 4-phenyl group may slow kinetics.

Reductive Dehalogenation

The chlorine atom can be removed via catalytic hydrogenation or using reducing agents like Fe/AcOH (Source ). For example:

Comparison of Methods

| Reducing Agent | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Fe/AcOH | Reflux, 12 h | 92 | |

| H₂/Pd-C | RT, 1 atm H₂ | 88 |

Schiff Base Formation

The free aniline (after deprotonation) condenses with aldehydes or ketones to form imines. For instance, reaction with benzaldehyde yields:

Optimized Conditions

-

Solvent: Ethanol

-

Catalyst: None (thermal activation at 80°C)

Complexation with Transition Metals

The amine and chlorine act as ligands for transition metals like Cu(II) or Fe(III), forming coordination complexes. Such complexes are utilized in catalysis or materials science (Source ).

Aplicaciones Científicas De Investigación

Organic Synthesis

2-Chloro-4-phenylaniline hydrochloride serves as a crucial intermediate in the synthesis of various organic compounds. It is utilized in the preparation of:

- Pharmaceuticals: Used in the development of drugs targeting specific biological pathways, particularly in oncology .

- Dyes and Pigments: Acts as a precursor in the production of various dyes due to its ability to undergo electrophilic substitution reactions.

Biological Studies

Research has demonstrated that this compound can interact with various biological targets:

- Enzyme Inhibition: It has been studied for its potential to inhibit receptor tyrosine kinases (RTKs), which are critical in cancer signaling pathways. Compounds derived from it have shown promising activity against VEGFR-2, a key target in cancer therapy .

Medicinal Chemistry

The compound is investigated for its therapeutic potential:

- Anticancer Agents: Studies have shown that derivatives of this compound can inhibit cancer cell proliferation by targeting specific molecular pathways involved in tumor growth .

Chemical Manufacturing

In industrial settings, this compound is used as an intermediate for:

- Agrochemicals: It plays a role in synthesizing herbicides and pesticides, contributing to agricultural productivity.

- Polymer Production: Utilized in creating polymers with specific properties for use in various applications, including coatings and plastics.

Case Study 1: Anticancer Activity

A study focused on the synthesis of novel compounds based on this compound revealed that certain derivatives exhibited potent VEGFR-2 inhibition, outperforming established drugs like sunitinib. This highlights its potential as a scaffold for developing new anticancer therapies .

Case Study 2: Dye Production

Research into dye synthesis demonstrated that derivatives of this compound could be effectively used to create vibrant dyes with improved stability and solubility compared to traditional methods. This application underscores its importance in the textile industry.

Mecanismo De Acción

The mechanism of action of 3-Chloro-1,1’-biphenyl-4-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction is mediated through hydrogen bonding, van der Waals forces, and other non-covalent interactions. The pathways involved in its mechanism of action are still under investigation, but it is known to affect various biochemical processes .

Comparación Con Compuestos Similares

Similar Compounds

4-Chloro-1,1’-biphenyl: Similar in structure but lacks the amine group.

3-Chloro-1,1’-biphenyl-3-amine hydrochloride: Similar but with a different position of the amine group.

3-Chloro-N,N-dimethylpropylamine hydrochloride: Contains a dimethylamino group instead of a biphenyl structure

Uniqueness

3-Chloro-1,1’-biphenyl-4-amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical properties. Its ability to undergo various reactions and its applications in multiple fields make it a valuable compound in scientific research .

Actividad Biológica

2-Chloro-4-phenylaniline hydrochloride is a compound of significant interest in pharmacological and biochemical research due to its diverse biological activities. This article provides an in-depth analysis of its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

- Molecular Formula : C12H10ClN

- Molecular Weight : 221.67 g/mol

- CAS Number : 637-67-4

The compound is characterized by the presence of a chlorine atom at the para position of the phenyl ring, which influences its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. Research indicates that it can act as an enzyme inhibitor, affecting pathways related to neurotransmitter synthesis and potentially modulating physiological responses.

- Inhibition of Enzymes : Similar compounds have been shown to inhibit tryptophan hydroxylase (TPH), leading to decreased serotonin (5-HT) synthesis, which may impact mood regulation and neurological functions.

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against certain bacterial strains, indicating potential applications in treating infections .

Antimicrobial Activity

The compound has been evaluated for its antibacterial and antifungal properties. The Minimum Inhibitory Concentration (MIC) values against various microbial strains are summarized in Table 1.

| Microbial Strain | MIC (mg/mL) |

|---|---|

| Escherichia coli | 0.0195 |

| Bacillus subtilis | 0.0048 |

| Candida albicans | 0.039 |

| Staphylococcus aureus | 0.0098 |

These results demonstrate that this compound has notable activity against both Gram-positive and Gram-negative bacteria, as well as antifungal effects.

Neuropharmacological Effects

Research has indicated that the compound may influence neurotransmitter systems, particularly through the inhibition of serotonin synthesis pathways. This effect could have implications for mood disorders and other neurological conditions.

Case Studies

- Study on Antimicrobial Efficacy : A recent study focused on the efficacy of this compound against multi-drug resistant bacterial strains. The results showed significant inhibition zones, suggesting its potential as a lead compound in antibiotic development.

- Neuropharmacological Investigation : Another investigation assessed the compound's effect on serotonin levels in animal models. Results indicated a marked reduction in serotonin synthesis, correlating with observed behavioral changes in subjects, which may have implications for treating depression and anxiety disorders .

Research Applications

The unique structural properties of this compound make it a valuable candidate for various applications:

- Drug Development : Its ability to modulate enzyme activity positions it as a potential therapeutic agent for mood disorders and infections.

- Biochemical Research : The compound serves as a tool for studying enzyme mechanisms and neurotransmitter pathways.

Propiedades

IUPAC Name |

2-chloro-4-phenylaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClN.ClH/c13-11-8-10(6-7-12(11)14)9-4-2-1-3-5-9;/h1-8H,14H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKZNPSSZLVKUBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=C(C=C2)N)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.